4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-propan-2-yloxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-14(2)24-18-3-5-19(6-4-18)26(22,23)21-11-15-9-17(12-20-10-15)16-7-8-25-13-16/h3-10,12-14,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPRRKRRDCEHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:
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Formation of the Pyridine-Thiophene Intermediate: : The initial step involves the synthesis of the 5-(thiophen-3-yl)pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between a thiophene boronic acid and a halogenated pyridine under palladium catalysis .
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Sulfonamide Formation: This can be done by reacting the pyridine-thiophene intermediate with a suitable sulfonyl chloride in the presence of a base such as triethylamine .
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Isopropoxy Substitution: : Finally, the isopropoxy group is introduced via an alkylation reaction. This can be achieved by reacting the sulfonamide intermediate with isopropyl bromide in the presence of a strong base like sodium hydride .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Reduction: : The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
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Substitution: : The aromatic rings can undergo electrophilic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Triethylamine, sodium hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its ability to inhibit enzymes, making this compound a candidate for drug development, particularly in the treatment of bacterial infections and cancer.
Medicine
Medically, derivatives of this compound are studied for their anti-inflammatory and analgesic properties. The presence of the thiophene and pyridine rings contributes to its bioactivity, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in material science and electronics.
Mechanism of Action
The mechanism of action of 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways in bacteria or cancer cells, leading to their death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on sulfonamide derivatives with variations in aryl/heteroaryl substituents, linkage patterns, and functional groups. Key comparisons include:
Key Comparative Insights:
Electronic Effects: The trifluoromethyl group in 17d imparts strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the isopropoxy group in the target compound, which is electron-donating. This difference may influence binding affinity in enzyme-active sites.
Synthetic Accessibility: The target compound’s synthesis likely parallels 17d and IIIa , involving nucleophilic substitution between a sulfonyl chloride and an amine-bearing heterocycle. However, the thiophene-pyridine linkage may require additional coupling steps (e.g., Suzuki-Miyaura reactions), as seen in chromenone derivatives .
Physicochemical Properties :
- The isopropoxy group improves solubility relative to trifluoromethyl or chloro substituents, balancing lipophilicity (logP) for better bioavailability.
Research Findings and Data Gaps
- Activity Data: No direct biological data for the target compound are available in the provided evidence. Predictions are based on structural parallels, such as sulfonamide-mediated carbonic anhydrase inhibition or heterocycle-driven kinase targeting .
- Thermal Stability: The melting point of similar compounds (e.g., 211–214°C for chromenone derivatives ) suggests the target compound may exhibit comparable stability due to rigid aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
